molecular formula C23H21BrN4O2S2 B12480579 2-bromo-N-({4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide

2-bromo-N-({4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide

Cat. No.: B12480579
M. Wt: 529.5 g/mol
InChI Key: JSGBGHCFNKVDIT-UHFFFAOYSA-N
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Description

2-bromo-N-({4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide is a complex organic compound that features a bromine atom, a thiophene ring, a piperazine ring, and a benzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-({4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide typically involves multiple steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the reaction of butane-2,3-dione with elemental sulfur in the presence of a base.

    Piperazine Derivative Synthesis: The piperazine ring is introduced by reacting the thiophene derivative with piperazine in the presence of a suitable solvent such as ethanol.

    Bromination: The bromine atom is introduced through the bromination of the benzamide precursor using bromine or N-bromosuccinimide (NBS) in an inert solvent like dichloromethane.

    Coupling Reaction: The final step involves coupling the brominated benzamide with the piperazine-thiophene derivative under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiophene ring can undergo oxidation reactions, typically using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to sulfoxide or sulfone derivatives.

    Reduction: The carbonyl groups in the compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, typically in the presence of a base like triethylamine.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Alcohol or amine derivatives.

    Substitution: Various substituted benzamide derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting neurological or inflammatory conditions.

    Biological Studies: The compound can be used to study the interactions between small molecules and biological macromolecules, such as proteins or nucleic acids.

    Industrial Applications: It may serve as an intermediate in the synthesis of more complex organic molecules used in pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of 2-bromo-N-({4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide is not fully understood, but it is believed to interact with specific molecular targets such as enzymes or receptors. The presence of the thiophene and piperazine rings suggests potential binding to protein active sites, influencing biological pathways related to inflammation or neurotransmission.

Comparison with Similar Compounds

Similar Compounds

    2-bromo-N-(4-phenylcarbamothioyl)benzamide: Lacks the thiophene and piperazine rings, making it less versatile in biological applications.

    N-(4-(thiophen-2-ylcarbonyl)piperazin-1-yl)benzamide: Lacks the bromine atom, which may reduce its reactivity in certain chemical reactions.

Uniqueness

The unique combination of the bromine atom, thiophene ring, and piperazine ring in 2-bromo-N-({4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide provides a versatile scaffold for chemical modifications and potential biological activity, making it a valuable compound for further research and development.

Properties

Molecular Formula

C23H21BrN4O2S2

Molecular Weight

529.5 g/mol

IUPAC Name

2-bromo-N-[[4-[4-(thiophene-2-carbonyl)piperazin-1-yl]phenyl]carbamothioyl]benzamide

InChI

InChI=1S/C23H21BrN4O2S2/c24-19-5-2-1-4-18(19)21(29)26-23(31)25-16-7-9-17(10-8-16)27-11-13-28(14-12-27)22(30)20-6-3-15-32-20/h1-10,15H,11-14H2,(H2,25,26,29,31)

InChI Key

JSGBGHCFNKVDIT-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=CC=C3Br)C(=O)C4=CC=CS4

Origin of Product

United States

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